5-Methoxytryptamine hydrochloride basic properties and characteristics
5-Methoxytryptamine hydrochloride basic properties and characteristics
An In-depth Technical Guide on the Core Properties and Characteristics of 5-Methoxytryptamine (B125070) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptamine hydrochloride (5-MT HCl), also known as Mexamine, is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1] It is a compound of significant interest in neuroscience and pharmacology due to its activity as a non-selective serotonin receptor agonist.[2][3] This technical guide provides a comprehensive overview of the fundamental properties and characteristics of 5-Methoxytryptamine hydrochloride, including its physicochemical properties, pharmacological profile, and detailed experimental protocols for its analysis and characterization.
Physicochemical Properties
5-Methoxytryptamine hydrochloride is an off-white to beige crystalline powder.[4][5] It is known to be hygroscopic and should be stored in a cool, dry, and well-ventilated area, protected from light.[2][4][6] The compound is generally considered stable under appropriate storage conditions, with a shelf life of at least four years when stored at -20°C.[7][8]
Table 1: General and Physicochemical Properties of 5-Methoxytryptamine Hydrochloride
| Property | Value |
| Synonyms | Mexamine, O-Methylserotonin, Deacetylmelatonin, 5-MT |
| Chemical Formula | C₁₁H₁₄N₂O · HCl |
| Molecular Weight | 226.7 g/mol |
| Appearance | White to beige crystalline powder |
| Melting Point | 246-248 °C |
| Solubility | Methanol (B129727): SolubleWater: MiscibleDMF: 30 mg/mLDMSO: 30-38 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 10 mg/mL |
| Stability | Stable, Hygroscopic |
| Storage Conditions | 2-8°C or -20°C, protect from light and moisture |
| CAS Number | 66-83-1 |
Data compiled from multiple sources.[3][4][6][7]
Pharmacological Characteristics
5-Methoxytryptamine is a non-selective agonist for several serotonin (5-HT) receptors, with no significant affinity for the 5-HT₃ receptor subtype.[2] Its broad-spectrum agonism allows it to modulate a wide range of physiological and neurological processes, making it a valuable tool for studying the serotonergic system.[5][7]
Mechanism of Action
5-MT exerts its effects by binding to and activating various 5-HT receptor subtypes, which are G-protein coupled receptors (GPCRs). The primary signaling pathways initiated by 5-MT are dependent on the G-protein to which the specific receptor subtype is coupled.
-
5-HT₁ Receptor Family (Gᵢ/ₒ-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
-
5-HT₂ Receptor Family (Gₒ/₁₁-coupled): Agonism at these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[7]
-
5-HT₄, 5-HT₆, and 5-HT₇ Receptor Families (Gₛ-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[7]
Below is a diagram illustrating the primary signaling pathways activated by 5-Methoxytryptamine.
Caption: Primary signaling pathways of 5-Methoxytryptamine.
Table 2: Pharmacological Data for 5-Methoxytryptamine
| Receptor Subtype | Action | Potency (EC₅₀ / Kᵢ) | Notes |
| 5-HT₁A | Agonist | - | Contributes to behavioral effects.[9] |
| 5-HT₁D | Agonist | - | High affinity.[8] |
| 5-HT₂A | Agonist | EC₅₀ = 0.503 nM | Extremely potent agonism.[2] Induces head-twitch response in rodents.[2] |
| 5-HT₂B | Agonist | - | 25-fold more selective for 5-HT₂B over 5-HT₂A.[2] |
| 5-HT₂C | Agonist | - | 400-fold more selective for 5-HT₂B over 5-HT₂C.[2] |
| 5-HT₄ | Agonist | - | Active as an agonist.[10] |
| 5-HT₆ | Agonist | - | High affinity.[8] |
| 5-HT₇ | Agonist | - | High affinity.[8] |
| SERT | - | Low micromolar Kᵢ | Weak affinity at the serotonin transporter.[11] |
Experimental Protocols
Accurate characterization and quantification of 5-Methoxytryptamine hydrochloride are essential for research and development. The following sections provide detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method with HPLC Analysis)
The shake-flask method is the standard for determining the equilibrium solubility of a compound.[12]
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 5-Methoxytryptamine hydrochloride in the mobile phase for HPLC analysis (e.g., 1 µg/mL to 100 µg/mL).[12]
-
Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent in a sealed vial to create a saturated solution.[12]
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[12]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a syringe filter (e.g., 0.22 µm).[12]
-
Dilution: Dilute the filtered supernatant with the mobile phase to a concentration within the standard curve's range.[12]
-
HPLC Analysis:
-
Column: Reverse-phase C18 column.[12]
-
Mobile Phase: A mixture of acetonitrile (B52724) or methanol and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).[12]
-
Detection: UV detector at the wavelength of maximum absorbance (approximately 222 nm and 278 nm).[12]
-
-
Quantification: Construct a calibration curve from the standard solutions and use the regression equation to determine the concentration of 5-Methoxytryptamine in the diluted supernatant. Calculate the original solubility, accounting for the dilution factor.[12]
The following diagram illustrates the workflow for solubility determination.
Caption: Workflow for solubility determination.
Quantification in Human Plasma by HPLC-MS/MS
This protocol is for the sensitive and selective quantification of 5-Methoxytryptamine in human plasma, crucial for pharmacokinetic studies.[8]
Methodology:
-
Sample Preparation (Protein Precipitation): [8]
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[4]
-
Column: Reverse-phase C18 column.[4]
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[4]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of 5-Methoxytryptamine, particularly in forensic applications.[6]
Methodology:
-
Sample Preparation and Derivatization:
-
Extraction of 5-Methoxytryptamine from the matrix (e.g., tissue homogenate) using an organic solvent like chloroform.[6]
-
Derivatization with an agent such as pentafluoropropionic anhydride (B1165640) to improve volatility and chromatographic properties.[6]
-
-
GC-MS Analysis:
-
Column: HP-5MS (5% phenyl methyl siloxane) or similar capillary column.[13]
-
Carrier Gas: Helium.[13]
-
Temperature Program: An initial hold at a lower temperature (e.g., 50°C) followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 310°C).[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[4]
-
In Vitro Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of 5-Methoxytryptamine for specific serotonin receptor subtypes.[7]
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target human 5-HT receptor subtype from cultured cells or tissue homogenates.[7]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of 5-Methoxytryptamine (the competitor).[14]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of 5-Methoxytryptamine. Calculate the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Conclusion
5-Methoxytryptamine hydrochloride is a versatile and potent pharmacological tool for investigating the serotonergic system. Its well-defined physicochemical properties and broad-spectrum agonism at 5-HT receptors make it an invaluable compound for researchers in neuroscience, pharmacology, and drug development. A thorough understanding of its characteristics and the application of robust experimental protocols, as detailed in this guide, are essential for advancing our knowledge of serotonergic modulation and its therapeutic potential.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
